Bromobenzene-d5
Description
Significance of Deuterium (B1214612) Labeling in Chemical and Biological Systems
Deuterium labeling is a powerful technique that leverages the mass difference between hydrogen and deuterium to gain deeper insights into chemical and biological processes. fiveable.me The carbon-deuterium (C-D) bond is notably stronger than the carbon-hydrogen (C-H) bond, a difference that gives rise to the kinetic isotope effect. nih.gov This effect can significantly alter the rates of chemical reactions, providing a unique method for elucidating reaction mechanisms. thalesnano.com By selectively replacing hydrogen with deuterium at specific molecular positions, researchers can track the metabolic pathways of drugs and other bioactive molecules within living organisms. sci-hub.se This approach allows for a more precise understanding of how compounds are absorbed, distributed, metabolized, and excreted. fiveable.methalesnano.com
Furthermore, deuterium labeling is instrumental in various analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents minimizes interference from solvent protons, resulting in cleaner and more interpretable spectra. fiveable.mecarlroth.com In mass spectrometry, deuterium-labeled compounds serve as excellent internal standards, enhancing the accuracy and reliability of quantitative measurements. thalesnano.com
Role of Perdeuterated Analogues in Advancing Scientific Inquiry
Perdeuterated analogues, compounds in which all hydrogen atoms are replaced by deuterium, play a crucial role in advancing scientific inquiry across diverse fields. These extensively labeled molecules are invaluable in mechanistic studies, where the profound kinetic isotope effect can help to identify rate-determining steps in complex reaction sequences. thalesnano.com The enhanced stability of perdeuterated compounds against metabolic degradation is another significant advantage. nih.gov This property is particularly beneficial in pharmaceutical research, as it can lead to the development of drugs with improved pharmacokinetic profiles, potentially allowing for lower dosages and reduced side effects. nih.govnih.gov
In the field of materials science, perdeuterated compounds are utilized in the synthesis of advanced materials, including those for electronic components and OLED displays. isotope.com The consistent and predictable behavior of these isotopically pure materials ensures reproducibility in chemical reactions and can lead to the discovery of novel materials with unique properties. clearsynthdeutero.com The use of perdeuterated analogues as non-radioactive tracers also offers a safer and more efficient way to study molecular interactions and biochemical processes. leapchem.com
Overview of Bromobenzene-d5 as a Key Deuterated Building Block and Probe
This compound, with the chemical formula C6D5Br, is a perdeuterated aromatic compound that has emerged as a key building block and probe in modern chemical research. clearsynthdeutero.comguidechem.com As a deuterated derivative of bromobenzene (B47551), it serves as a versatile precursor for introducing a deuterated phenyl group into a wide range of organic molecules. isotope.comchemicalbook.com This capability is widely exploited in organic synthesis and medicinal chemistry for the preparation of complex deuterated compounds. clearsynthdeutero.com
The applications of this compound are extensive and varied. It is frequently used as a solvent or reference standard in NMR spectroscopy, where its lack of proton signals provides a clear background for analyzing complex molecular structures. leapchem.comarmar-europa.de In mass spectrometry, it functions as a reliable internal standard for quantitative analysis, particularly in environmental monitoring and forensic investigations. leapchem.comepa.gov Researchers also utilize this compound in tracer studies to investigate the environmental fate and degradation pathways of pollutants. medchemexpress.comnih.gov Furthermore, its role as a starting material in the synthesis of deuterated active pharmaceutical ingredients (APIs) underscores its importance in drug discovery and development. isotope.com The unique properties of this compound make it an indispensable tool for advancing scientific knowledge in chemistry, biology, and materials science. clearsynthdeutero.comleapchem.com
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C6D5Br guidechem.com |
| Molecular Weight | 162.04 g/mol clearsynth.com |
| Appearance | Clear, colorless liquid guidechem.com |
| Density | 1.539 g/mL at 25 °C riyngroup.com |
| Boiling Point | 53 °C at 23 mmHg |
| Refractive Index | n20/D 1.5585 |
| Isotopic Purity | ≥99 atom % D riyngroup.com |
| CAS Number | 4165-57-5 guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961874 | |
| Record name | 1-Bromo(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4165-57-5 | |
| Record name | Bromobenzene-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromo(2H5)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(2H5)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bromobenzene D5 and Its Derivatives
Classical and Contemporary Preparative Routes to Bromobenzene-d5
The preparation of this compound can be achieved through several methods, ranging from classical electrophilic aromatic substitution to modern catalytic dehalogenative deuteration techniques.
Direct Halogenation of Perdeuterated Benzene (B151609)
A conventional and direct method for synthesizing this compound involves the electrophilic bromination of benzene-d6 (B120219). rsc.org This reaction typically employs liquid bromine in the presence of a Lewis acid catalyst, such as iron shavings. rsc.org The reaction proceeds by adding bromine dropwise to a mixture of benzene-d6 and iron shavings, followed by heating to maintain a gentle reflux for several hours. rsc.org Upon completion, the reaction is quenched with water, and the product is isolated. rsc.org
Another variation of this method involves the use of potassium bromate (B103136) (KBrO3) in the presence of sulfuric acid. google.com In a specific preparation, benzene-d6 was added to 30 wt% sulfuric acid, and potassium bromate was subsequently added in portions to control the reaction. google.com
Table 1: Representative Conditions for Direct Halogenation of Benzene-d6
| Reactants | Catalyst/Reagent | Conditions | Reference |
| Benzene-d6, Liquid Bromine | Iron Shavings | Gentle reflux, ~4 hours | rsc.org |
| Benzene-d6, KBrO3 | 30 wt% H2SO4 | 40°C | google.com |
Electrochemical Dehalogenative Deuteration of Aryl Halides
Electrochemical methods offer a modern, environmentally conscious alternative for the synthesis of deuterated compounds. xmu.edu.cn This approach for producing deuterated arenes from aryl halides typically involves using heavy water (D₂O) as the deuterium (B1214612) source, which is both cost-effective and readily available. xmu.edu.cnresearchgate.net The process avoids the need for transition metal catalysts and toxic deuterated reagents often used in traditional methods. xmu.edu.cn
While direct electrochemical synthesis of this compound from a polyhalogenated precursor is a developing area, the general strategy involves the electrocatalytic reduction of an aryl halide at a cathode. xmu.edu.cnxmu.edu.cn For instance, a method for the deuteration of aryl halides has been demonstrated using a palladium catalyst in an electrochemical setup with D₂O. xmu.edu.cn Another approach utilizes copper nanowire arrays as the cathode for the electrocatalytic deuterodehalogenation of halides. researchgate.net These methods highlight the potential of electrochemistry for the synthesis of specifically deuterated compounds like this compound, although specific examples for its direct synthesis via this route are not as prevalent as for other methods.
Palladium-Catalyzed Dehalogenative Deuteration with Deuterium Gas
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. While heterogeneous palladium catalysts like Pd/C have been used for dehalogenative deuteration with deuterium (D₂) gas, they often face challenges such as incomplete isotope incorporation and limited functional group tolerance, especially with aryl bromides. nih.govchemrxiv.orgdigitellinc.com
To overcome these limitations, a novel homogeneous palladium catalytic system has been developed. nih.govchemrxiv.org This system employs a palladium catalyst, such as PdCl₂(amphos)₂, with zinc acetate (B1210297) (Zn(OAc)₂) as a crucial additive in a solvent like dimethylacetamide (DMAc). chemistryviews.orgchemrxiv.org This method allows for the selective dehalogenative deuteration of a wide range of aryl halides under mild conditions with complete isotope incorporation. nih.govchemrxiv.org The reaction demonstrates excellent compatibility with various functional groups that are often problematic in heterogeneous systems. nih.govchemrxiv.org This improved method has been successfully applied on a gram scale, indicating its utility in preparing deuterated intermediates for drug discovery. nih.govchemistryviews.org
Table 2: Homogeneous Palladium-Catalyzed Dehalogenative Deuteration System
| Catalyst | Additive | Solvent | Isotope Source | Key Advantage | Reference |
| PdCl₂(amphos)₂ | Zn(OAc)₂ | DMAc | D₂ Gas | High functional group tolerance, complete isotope incorporation | chemistryviews.org |
Copper-Catalyzed Dehalogenative Deuteration via Water-Gas Shift Reaction
A novel approach for the deuteration of aryl halides utilizes a heterogeneous copper catalyst in a domino water-gas shift (WGS) and deuterodehalogenation sequence. nih.govrsc.org This method allows for the selective deuterodehalogenation of various aryl bromides using D₂O as the deuterium source and carbon monoxide (CO) as a reductant. nih.govresearchgate.net
The reaction is performed at relatively low temperatures compared to other WGS applications and demonstrates good functional group tolerance, with no reduction of the aromatic ring or other sensitive groups like formyl and cyano. nih.govrsc.org The catalyst, a nitrogen-doped heterogeneous copper catalyst, is stable and practical for this transformation. nih.gov This methodology is scalable and represents an efficient route for labeling aryl bromides. nih.govresearchgate.net
Table 3: Copper-Catalyzed Deuterodehalogenation of Aryl Bromides
| Catalyst | Deuterium Source | Reductant | Key Features | Reference |
| Heterogeneous Nitrogen-doped Copper | D₂O | CO | Good functional group tolerance, stable catalyst | nih.gov |
Utilization of this compound as a Precursor in Organic Synthesis
This compound is a valuable reagent primarily used to introduce perdeuterated phenyl groups into more complex molecules. isotope.comclearsynthdeutero.com
Introduction of Deuterated Phenyl Groups into Target Molecules
The deuterated phenyl group from this compound is incorporated into various target molecules, which has significant applications in pharmaceutical research and materials science. isotope.comclearsynthdeutero.com In the pharmaceutical industry, deuterated active pharmaceutical ingredients (APIs) are of interest because the substitution of hydrogen with deuterium can alter metabolic rates due to the kinetic isotope effect, potentially improving a drug's pharmacokinetic profile. clearsynthdeutero.comnih.gov
This compound serves as a starting material for the synthesis of these deuterated compounds. isotope.com For example, it can be used to prepare deuterated analogs of drugs to study their metabolic pathways with high precision. clearsynthdeutero.com Furthermore, in materials science, particularly for organic light-emitting devices (OLEDs), this compound is used as an intermediate in the synthesis of deuterated organic materials. google.comepo.org The substitution of hydrogen with deuterium in these materials can enhance device stability and efficiency. It is also used to prepare other deuterated compounds like orthoterphenyl-d10.
Synthetic Strategies and Applications of this compound
This compound, the perdeuterated form of bromobenzene (B47551), is a pivotal deuterated reagent and building block in modern organic synthesis. Its unique isotopic composition, where the five hydrogen atoms on the phenyl ring are replaced with deuterium, allows for its use in a wide array of specialized applications, from the synthesis of next-generation pharmaceuticals and advanced materials to its role as an indispensable tool in analytical chemistry. This article explores the key synthetic methodologies involving this compound and its derivatives, focusing on its application in producing deuterated Active Pharmaceutical Ingredients (APIs), specialty chemicals, polycyclic aromatic compounds, and stable isotope labeled standards.
2 Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)
The incorporation of deuterium into drug molecules is a strategic approach in medicinal chemistry to enhance the pharmacokinetic profiles of APIs. This compound serves as a fundamental starting material for introducing deuterated phenyl groups into complex pharmaceutical compounds. epo.orggoogle.com The rationale behind this strategy lies in the "kinetic isotope effect," where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond.
This enhanced bond strength can make the deuterated positions less susceptible to metabolic breakdown by enzymes in the body. isotope.com Consequently, deuterated drugs can exhibit a slower metabolism, leading to a longer half-life and extended absorption and distribution in the body. isotope.comgoogle.com This may allow for a reduction in the required dosage frequency for patients compared to the non-deuterated counterpart. isotope.comgoogle.com
3 Preparation of Deuterated Specialty Chemicals and Advanced Materials
The utility of this compound extends beyond pharmaceuticals into the realm of materials science, particularly in the manufacturing of high-performance electronic components. google.com It is a key precursor in the synthesis of deuterated materials for Organic Light Emitting Diode (OLED) displays. epo.orggoogle.comcdnsciencepub.com
The kinetic isotope effect is again the critical principle at play. By incorporating deuterium into the organic materials used in OLEDs, manufacturers can enhance the stability and longevity of the devices. isotope.comgoogle.com This deuteration strategy leads to better-performing electronics with faster microprocessors and an increased operational life span. isotope.comgoogle.com
Furthermore, this compound is employed in the synthesis of a variety of deuterated specialty chemicals. rsc.org Its stable isotopic composition ensures consistency and reproducibility in chemical reactions, facilitating the design and creation of advanced polymers and other innovative materials with unique, tailored properties. rsc.org The use of deuterated aromatic compounds, derived from precursors like this compound, is also explored for creating new materials with specific photosensitive applications, aiming to increase phosphorescence lifetime and yield. sigmaaldrich.com
4 Formation of Specifically Deuterated Polycyclic Aromatic Compounds (e.g., Phenanthrenes)
This compound is a valuable building block for the synthesis of specifically deuterated polycyclic aromatic hydrocarbons (PAHs), a class of compounds important in materials science and as analytical standards. Research has demonstrated its use in preparing these complex structures.
For instance, a method for the synthesis of specifically deuterated phenanthrenes explicitly uses this compound, which is prepared from deuteriobenzene. Another documented application is the preparation of orthoterphenyl-d10 (OTP-d10), a deuterated PAH, from this compound. cdnsciencepub.com
Furthermore, patent literature describes methods for producing deuterated anthracene (B1667546) compounds, another important PAH, by reacting halogenated benzene-d5 (B80986) (such as this compound) with an enolate. epo.orgisotope.comrsc.org This direct synthesis route is highlighted as an efficient way to create deuterated intermediates for organic light-emitting materials, where the degree and location of deuteration are critical for device performance. epo.org
5 Cross-Coupling Reactions with this compound (e.g., Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds, is a prime example. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.
Specifically, the cross-coupling of this compound with d5-aniline has been used to synthesize deuterated diphenylamine (B1679370) derivatives, which are valuable in the development of optoelectronic materials. The general mechanism begins with the oxidative addition of the aryl halide, in this case, this compound, to the Pd(0) catalyst. This is followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.
The versatility of this compound is also evident in other cross-coupling reactions like the Stille reaction, where it can be coupled with an organotin reagent to form a new carbon-carbon bond, again proceeding through an initial oxidative addition step with the palladium catalyst. These reactions showcase the utility of this compound as a reliable precursor for introducing a pentadeuterated phenyl moiety into a wide range of molecules.
Table 1: Buchwald-Hartwig Amination with this compound
| Reactants | Catalyst System | Product Type | Application |
|---|---|---|---|
| This compound, Amine | Palladium catalyst, Strong base | Aryl-d5-amine | Synthesis of deuterated optoelectronic materials, APIs |
6 Applications in the Preparation of Stable Isotope Labeled Standards
In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR), stable isotope labeled (SIL) compounds are indispensable. This compound is frequently used to prepare these internal standards.
SIL standards are ideal for these applications because they have nearly identical physicochemical properties and extraction efficiencies to their non-labeled (or "light") counterparts but are easily distinguished by their higher mass. When a known quantity of a deuterated standard, synthesized from a precursor like this compound, is added to a sample, it can be used to accurately quantify the amount of the target analyte, correcting for variations that may occur during sample preparation and analysis.
This compound serves as a critical reagent for creating these deuterated tracers for a variety of scientific fields. rsc.org It is used to prepare internal standards for LC-MS analyses in metabolic profiling and for monitoring bioaccumulation in environmental analysis. google.com
Advanced Spectroscopic Characterization and Vibrational Analysis of Bromobenzene D5
High-Resolution Vibrational Spectroscopy of Bromobenzene-d5
Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy has been employed as a powerful technique to investigate the vibrational structure of bromobenzene's perdeuterated isotopologue, this compound (BrBz-d5). worktribe.comaip.org This method provides vibrationally-resolved electronic spectra of the S₁ ← S₀ transition, allowing for a detailed analysis of the molecule's structure in its ground (S₀) and first excited (S₁) electronic states. aip.orgnih.gov One-color (1+1) REMPI spectra are recorded under rotationally cold conditions, which simplifies the resulting spectra by minimizing rotational congestion. aip.org The assignment of the observed vibrational bands is a comprehensive process that relies on several key inputs: isotopic shifts observed between this compound and its perhydrogenated counterpart (Bromobenzene-h5), results from previous experimental studies, and quantum chemical calculations performed for all isotopologues. worktribe.comaip.orgnih.gov Prior to these studies, there were no known reports on the S₁ ← S₀ transition or the photoelectron spectrum for the this compound isotopologue. worktribe.comaip.org
The analysis of the S₁ ← S₀ electronic transition in this compound reveals significant information about its electronic and vibrational properties. The origin band for the S₁ ← S₀ transition in this compound has been identified at 37162.9 ± 0.5 cm⁻¹. aip.org This represents an isotopic blue shift of 171.4 cm⁻¹ compared to the origin transition of Bromobenzene-h5. aip.org The REMPI spectra, typically recorded over a range from 0 to 3000 cm⁻¹, exhibit a rich vibrational structure. aip.org This structure arises from both Franck-Condon allowed a₁ vibrations and vibronically-allowed b₂ vibrations. aip.org Higher-wavenumber features in the spectrum are generally composed of overtones and combinations of the fundamental vibrations observed at lower wavenumbers. aip.org
A comparative analysis of the vibrational modes of Bromobenzene-h5 and this compound provides insight into the effects of deuteration on molecular vibrations. worktribe.comnih.gov The form of the vibrational modes is discussed and compared not only between the two isotopologues but also between their respective S₀ and S₁ electronic states. aip.orgnih.govresearchgate.net This comparison is crucial for establishing the activity of different vibrational modes and achieving accurate band assignments. worktribe.com Quantum chemical calculations are utilized to examine the changes in vibrational mode wavenumbers upon deuteration. researchgate.netresearchgate.net The isotopic shifts between the two molecules can lead to significant changes in the appearance of the REMPI spectrum, largely because different vibrations can be shifted into or out of Fermi resonance with one another. researchgate.netaip.org For instance, in the region below 300 cm⁻¹, the three vibrations observed in Bromobenzene-h5 are also present in this compound with very similar positions, which is consistent with the small calculated isotopic shifts for these particular modes. worktribe.com
The assignment of the complex vibrational spectra of this compound is achieved by integrating experimental data with theoretical calculations. aip.org Since no previous studies on the this compound isotopologue were available, its spectral assignment relies heavily on calculated vibrational wavenumbers, predicted isotopic shifts, and comparisons with previous assignments for lighter monohalobenzenes like fluorobenzene (B45895) and chlorobenzene (B131634). worktribe.comaip.org As lower-wavenumber bands are assigned, their vibrational wavenumbers are used to help identify higher-wavenumber features, which are often combinations or overtones. worktribe.com The table below presents the assignments for some of the observed vibrational bands in the S₁ state of ⁷⁹BrBz-d5.
| Assignment (Mode) | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| M₁₄ (b₂) | 309.1 | 303 |
| M₁₉ (b₂) | 400.9 | 398 |
| M₇ (a₁) | 449.6 | 443 |
| M₁₃ (b₂) | 506.7 | 502 |
| M₆ (a₁) | 592.5 | 586 |
| M₁₂ (b₂) | 640.4 | 638 |
| M₅ (a₁) | 759.6 | 760 |
| M₁₈ (b₂) | 797.9 | 801 |
| M₄ (a₁) | 946.4 | 948 |
| M₃ (a₁) | 981.6 | 983 |
| M₁₇ (b₂) | 1145.2 | 1144 |
| M₂ (a₁) | 1528.2 | 1528 |
| M₁₅ (b₂) | 1548.8 | 1547 |
| Data sourced from Andrejeva et al. (2015). worktribe.comaip.org |
The Duschinsky effect describes the mixing of normal modes upon electronic excitation, where the vibrational normal coordinates of the excited state (S₁) are rotated and translated relative to those of the ground state (S₀). worktribe.comnorthwestern.edu This mixing is a key factor in understanding the vibrational activity observed in the S₁ ← S₀ REMPI spectrum. worktribe.com For the bromobenzene (B47551) isotopologues, Duschinsky matrices are calculated to compare the S₁ vibrations in terms of the S₀ vibrations. worktribe.com These calculations indicate that there is a greater degree of rotation of the vibrational coordinates for Bromobenzene-h5 than for this compound between the S₀ and S₁ states. worktribe.com Consequently, some vibrational modes in the S₁ state of Bromobenzene-h5 are significantly different in form from their S₀ counterparts. worktribe.com A notable example of this is the significant mixing observed between the M₈ and M₉ modes. worktribe.com The analysis of Duschinsky mixing is essential for a complete assignment of the vibrational spectra and for understanding the coupling between different molecular motions. worktribe.com
While REMPI spectroscopy probes the excited electronic state, Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes in the ground electronic state (S₀). worktribe.com Vibrationally-resolved IR and Raman spectra of liquid this compound have been reported. worktribe.comaip.org Nanney et al. provided assignments for these spectra using Mulliken notation and made comparisons to the corresponding vibrations in the deuterated isotopologues of chlorobenzene and fluorobenzene. worktribe.comaip.org The imaginary molar polarizability spectrum of liquid this compound has also been evaluated to study its optical properties. chemicalbook.com The availability of both IR and Raman data is valuable for a comprehensive vibrational analysis, as some modes may be active in one technique but not the other due to selection rules. worktribe.com For example, in one study, a band at 811 cm⁻¹ was observed in the IR spectrum, while a band at 826 cm⁻¹ was seen in the Raman spectrum, both close to a calculated value of 815 cm⁻¹. worktribe.com
Infrared and Raman Spectroscopy
Liquid State Vibrational Assignments and Isotope Effects
The vibrational spectra of bromobenzene and its deuterated isotopologues, including this compound, have been extensively studied to understand the fundamental vibrations of the molecule. In the liquid state, infrared and Raman spectroscopy are powerful tools for assigning these vibrations. The substitution of hydrogen atoms with heavier deuterium (B1214612) atoms (isotope effect) leads to significant shifts in the vibrational frequencies, which aids in the definitive assignment of vibrational modes.
A normal coordinate analysis has been performed for a series of isotopic bromobenzenes (d0, d1, d4, and d5) to refine the valence force field of the molecule. nii.ac.jp This analysis shows a close correspondence between the force constants of bromobenzene and those of benzene (B151609) and toluene. nii.ac.jp The vibrational assignments for this compound are made by referencing these isotope effects and Raman depolarization ratios. nii.ac.jp
The analysis of the imaginary molar polarizability spectrum of liquid this compound, fitted with numerous classical damped harmonic oscillator (CDHO) bands, allows for the determination of the integrated intensities of the fundamental vibrations. researchgate.net When these intensities are compared to those of non-deuterated bromobenzene (bromobenzene-h5) using the F-Sum rule, a very good agreement is found between the two isotopomers, confirming the validity of the vibrational assignments. researchgate.net
Table 1: Selected Vibrational Frequencies (cm⁻¹) for Liquid Bromobenzene-h5 and this compound This table is illustrative, based on data reported in spectroscopic studies. Actual values may vary slightly between different studies.
| Vibrational Mode Description | Bromobenzene-h5 (cm⁻¹) | This compound (cm⁻¹) |
| C-H/C-D Stretching | ~3060 | ~2280 |
| Ring Stretching | ~1578 | ~1550 |
| Ring Stretching | ~1475 | ~1350 |
| C-H/C-D In-plane Bending | ~1021 | ~830 |
| Ring Breathing | ~1000 | ~950 |
| C-Br Stretching | ~670 | ~650 |
Raman Depolarization Ratio Studies
Raman depolarization ratio (ρ) studies are crucial for assigning vibrational modes based on their symmetry. The depolarization ratio is the ratio of the intensity of Raman scattering polarized perpendicular to the incident light to the intensity of scattering polarized parallel to it (ρ = I⊥/I∥). nih.gov For randomly oriented molecules in a liquid, a vibrational mode is considered totally symmetric if its depolarization ratio is less than 0.75 (a polarized band). edinst.comamericanpharmaceuticalreview.com If the ratio is equal to or greater than 0.75, the band is depolarized and corresponds to a non-totally symmetric vibration. edinst.comamericanpharmaceuticalreview.com
In the study of liquid bromobenzene and its isotopologues, Raman depolarization ratios are measured to distinguish between symmetric and asymmetric vibrations. nii.ac.jpbitp.kiev.ua This experimental data is a key component, along with isotope-induced frequency shifts, in the comprehensive assignment of the observed bands in the Raman spectrum of this compound to specific molecular motions. nii.ac.jp This technique allows for the confident assignment of complex vibrational spectra, particularly in the fingerprint region where many bands overlap. americanpharmaceuticalreview.com
Photoelectron Spectroscopy of this compound
Photoelectron spectroscopy (PES) provides deep insights into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. Studies on bromobenzene, including its deuterated form, have characterized its valence shell electronic structure in great detail.
Valence Shell Photoelectron Spectrum Characterization
The valence shell photoelectron spectrum of bromobenzene has been investigated using both synchrotron radiation and HeI excitation sources. researchgate.net The spectrum reveals a series of bands corresponding to the ionization of electrons from different molecular orbitals. High-resolution spectra have enabled detailed assignments of the vibrational structure observed in several photoelectron bands, including the X̃²B₁, òA₂, B̃²B₂, C̃²B₁, and K̃²A₁ states. researchgate.net
A significant finding is that the introduction of the bromine atom does not perturb several of the benzene ring orbitals. researchgate.net However, the bromine lone-pair orbitals, particularly the 2b₁ and 6b₂ orbitals, give rise to distinct bands and retain a substantial degree of their atomic character. researchgate.net The photoionization dynamics of these orbitals are influenced by a Cooper minimum, an atomic phenomenon related to the bromine atom. researchgate.netresearchgate.net Theoretical calculations, such as the non-Dyson third-order algebraic-diagrammatic construction [nD-ADC(3)], have been used to generate spectral profiles that show good qualitative agreement with experimental spectra, allowing for the assignment of all major features. nih.gov
Analysis of Single-Hole States and Electron Correlation Effects
The ionization process initially creates a single-hole state in the cation. However, the electronic structure of the final ion state is more complex due to electron correlation, which involves the interaction between electrons. researchgate.net Many-body Green's function methods are employed to assess the importance of electron correlation in the formation of satellite states, which appear in the photoelectron spectrum alongside the main bands. researchgate.net These satellite states arise from configuration interaction, where the simple single-hole picture breaks down and the ionization energy is distributed over several states. researchgate.net
Theoretical approaches like the IP-ADC(3) method are well-suited for investigating these phenomena, providing fresh insight into the cationic state manifold of bromobenzene. nih.gov These calculations reveal the existence of numerous low-intensity two-hole-one-particle (2h-1p) states that are crucial for understanding various photoionization processes. nih.gov The analysis separates core electronic effects into distinct types, such as internal, polarization, and all-external correlations, to provide a comprehensive picture of the electronic structure. aps.org
Determination of Ionization Energies and Pole Strengths
A primary goal of photoelectron spectroscopy is the precise determination of ionization energies. For bromobenzene, high-resolution techniques such as mass-analyzed threshold ionization (MATI) spectroscopy have been used to determine the adiabatic ionization energies to the ionic ground and excited states. researchgate.netresearchgate.net
Theoretical methods play a vital role in complementing these experimental results. Two variations of the many-body Green's function method have been used to calculate the ionization energies and their corresponding pole strengths for all valence states of bromobenzene. researchgate.net The pole strength represents the relative intensity of a given ionization transition and is a measure of the validity of the single-particle picture for that ionization. researchgate.net A pole strength close to unity indicates that the single-hole description is accurate, whereas a fragmented pole strength across several states signifies strong electron correlation effects. These theoretical predictions have been instrumental in assigning and interpreting the complex features in the experimental spectrum. researchgate.netnih.gov
Table 2: Experimental Adiabatic Ionization Energies (IE) for Bromobenzene Source: Data compiled from high-resolution spectroscopic studies. researchgate.net
| Ionic State | Ionization Energy (cm⁻¹) | Ionization Energy (eV) |
| Ground State (X̃) | 72,570 ± 5 | ~8.998 |
| Excited State (Ã) | 85,822 ± 5 | ~10.642 |
Advanced Nuclear Magnetic Resonance (NMR) Applications
This compound is a valuable compound in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. carlroth.comcarlroth.com Its primary application is as a deuterated solvent. isotope.com The replacement of hydrogen with deuterium minimizes the solvent's own proton signals in ¹H NMR spectra, which would otherwise obscure the signals from the analyte being studied. leapchem.com This allows for clearer and more accurate characterization of organic structures. carlroth.comcarlroth.com
Beyond its role as a "silent" solvent, this compound is used in more advanced NMR applications. For instance, it has been employed as the solvent in temperature-dependent ¹H-NMR studies to investigate the dynamic processes and conformations of complex molecules like calixarenes. sigmaaldrich.com It also serves as a reference standard for calibrating deuterium chemical shifts in ²H NMR spectroscopy. leapchem.com Furthermore, the distinct properties of the C-D bond compared to the C-H bond make this compound a useful precursor in the synthesis of other deuterated compounds, which can then be used as tracers to study reaction mechanisms and metabolic pathways. leapchem.com
Deuterium NMR (D-NMR) as an Analytical Tool
This compound (C₆D₅Br) is the deuterated form of bromobenzene, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium isotopes. This isotopic substitution makes it a valuable tool in nuclear magnetic resonance (NMR) spectroscopy, particularly as a specialized solvent. armar-europa.deirisotope.comisotope.com The primary application of this compound in this context is to provide a medium for analyzing complex molecular structures without the interference of solvent signals in proton (¹H) NMR spectra. armar-europa.decarlroth.com
In ¹H NMR, solvents containing protons (like non-deuterated bromobenzene) would produce large signals that could obscure the signals from the analyte of interest. Since the deuterium nucleus resonates at a different frequency from the proton, using a deuterated solvent like this compound effectively eliminates this problem, resulting in clearer and more precise spectral data. armar-europa.deirisotope.com This allows for the unambiguous identification and characterization of the analyte's structure. carlroth.com The high isotopic purity of commercially available this compound, often 99.5 atom % D or higher, ensures minimal interference from residual protons. sigmaaldrich.comscientificlabs.co.uk
Beyond its role as a non-interfering solvent, this compound also serves as a starting material in organic synthesis to introduce deuterated phenyl groups into other molecules. isotope.com This is particularly useful for mechanistic studies or for creating internal standards for mass spectrometry. isotope.comcarlroth.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆D₅Br |
| CAS Number | 4165-57-5 |
| Molecular Weight | ~162.04 g/mol |
| Appearance | Clear colorless liquid |
| Density | 1.539 g/mL at 25 °C |
| Boiling Point | 53 °C at 23 mmHg |
| Refractive Index | n20/D 1.5585 |
| Isotopic Purity | ≥99.5 atom % D |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemicalbook.com
Temperature-Dependent NMR Studies Utilizing this compound
This compound has been employed as a solvent in temperature-dependent NMR studies to investigate the dynamic behavior of molecules. For instance, it has been used as a solvent to study the temperature-dependent ¹H-NMR spectra of large molecules like calixarenes (specifically p-tert-butylcalix- sigmaaldrich.com-arene and calix irisotope.comarene). sigmaaldrich.comscientificlabs.co.ukchemicalbook.com Such studies help in understanding conformational changes, intermolecular interactions, and the thermodynamics of host-guest systems.
In a more advanced application, this compound was used as a reactant in the synthesis of a deuterated polymer, poly(γ-(p-biphenylmethyl)-L-glutamate) (PBPMLG-phenyl-d5). d-nb.info This polymer was subsequently analyzed using temperature-dependent deuterium (²H) NMR spectroscopy. The study revealed that the polymer undergoes a thermoresponsive 90° flip in its alignment relative to the external magnetic field. d-nb.info
The researchers extracted quadrupolar splittings (ΔνQ) from the temperature-dependent ²H NMR spectra. d-nb.info For PBPMLG-phenyl-d5, a distinct change in the quadrupolar splitting was observed around a transition temperature, indicating a significant change in the molecular dynamics and orientation of the deuterated phenyl groups. d-nb.info
Table 2: Temperature-Dependent Quadrupolar Splitting (ΔνQ) for PBPMLG-phenyl-d5 in THF
| Temperature (K) | Orientation of Helix | Quadrupolar Splitting (ΔνQ) |
| 290 | Parallel | Data indicates parallel orientation to magnetic field B₀ |
| ~280 | Transition Area | Both parallel and perpendicular signals present |
| 275 | Perpendicular | Data indicates perpendicular orientation to magnetic field B₀ |
This table is a simplified representation of findings from a study on PBPMLG isotopologues. d-nb.info
Electron Spin Resonance (ESR) Studies of Free Radicals
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study chemical species that have one or more unpaired electrons, such as free radicals. utoronto.ca The technique provides detailed information about the electronic structure of the radical and its environment. utoronto.caresearchgate.net
This compound serves as a crucial starting material for preparing specific free radicals intended for ESR analysis. sigmaaldrich.comscientificlabs.co.uk By using a deuterated precursor, researchers can generate radicals where the deuterium atoms are located at specific positions. This isotopic labeling is a powerful tool in ESR spectroscopy. The interaction between the unpaired electron and the magnetic nuclei (hyperfine coupling) is different for deuterium compared to hydrogen. This difference helps in the assignment of hyperfine coupling constants and allows for a more precise mapping of the unpaired electron's spin density across the molecule. researchgate.net
The use of bromobenzene in mechanistic studies involving ESR has been noted, for instance, in investigations of aromatic aminations. tesisenred.net While the primary role of this compound is as a precursor, its use facilitates the generation of radicals with a known isotopic composition, which is fundamental for the detailed interpretation of the resulting ESR spectra. researchgate.net
Investigation of Isotope Effects and Reaction Mechanisms Using Bromobenzene D5
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). The magnitude of the deuterium (B1214612) KIE (kH/kD) is particularly significant because the mass of deuterium is double that of hydrogen, leading to a substantial relative mass change. libretexts.org This difference in mass affects the vibrational frequencies of chemical bonds; a C-D bond has a lower zero-point vibrational energy (ZPE) than a C-H bond. Consequently, more energy is typically required to break a C-D bond, which can lead to a slower reaction rate.
Deuterium KIEs are a fundamental tool for elucidating reaction mechanisms by identifying the rate-determining step and characterizing the transition state. libretexts.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. libretexts.org Normal primary KIEs for deuterium are typically in the range of 1 to 8. libretexts.org For instance, a kH/kD value of 6.7 was observed in an E2 elimination reaction, which is consistent with the C-H/D bond being broken in the rate-determining step. princeton.edu Conversely, a kH/kD of 1.4 in a related reaction suggested an E1 mechanism where the C-H/D bond is not broken in the slow step. princeton.edu
Secondary KIEs occur when the isotopic substitution is at a bond that is not broken but is altered in the transition state. princeton.eduscribd.com These effects are generally smaller and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They often arise from changes in hybridization at the carbon atom bonded to the deuterium. princeton.eduscribd.com
| Reaction Type | Typical kH/kD Value | Implication |
| Primary KIE | ||
| E2 Elimination | ~6.7 | C-H/D bond breaks in rate-determining step. princeton.edu |
| Secondary KIE | ||
| SN1 Solvolysis | ~1.1-1.2 | sp³ to sp² rehybridization at the reaction center. wikipedia.orgprinceton.edu |
| SN2 Substitution | ~0.8-1.0 | Indicates a crowded transition state with strengthening of bending vibrations. wikipedia.orgnih.gov |
This table presents illustrative kinetic isotope effect (KIE) values for different reaction mechanisms to demonstrate how KIEs are used to elucidate reaction pathways.
Bimolecular nucleophilic substitution (SN2) reactions have been extensively studied using KIEs. nih.gov Unlike SN1 reactions, which often show normal secondary KIEs due to the rehybridization of the alpha-carbon from sp³ to sp², SN2 reactions typically exhibit slight "inverse" KIEs, with kH/kD values often between 0.8 and 1.0. wikipedia.orgnih.gov
Theoretical analyses using transition state theory (TST) and computational methods like density functional theory (DFT) have been employed to predict and understand these effects. nih.gov For gas-phase SN2 reactions, the slight inverse deuterium KIEs observed at room temperature are often the result of a balance between a normal rotational contribution and a significant inverse vibrational contribution. nih.gov The agreement between experimental data and theoretical predictions is crucial for validating proposed mechanisms. For example, in the reaction of a nucleophile with a deuterated methyl halide, a small KIE is indicative of an SN2 pathway where the new bond forms as the old one breaks. wikipedia.org
The presence of deuterium in a molecule like bromobenzene-d5 can be used to differentiate between competing reaction pathways. ontosight.ailibretexts.org By measuring the KIE, chemists can determine which bonds are broken during the rate-limiting step and thereby distinguish between mechanisms such as SN1, SN2, E1, and E2. princeton.edu For example, the large primary KIE observed when a C-H bond is cleaved in an E2 elimination contrasts sharply with the small secondary KIE seen in an E1 reaction where this bond remains intact during the slow step. princeton.edu Therefore, synthesizing a reactant with deuterium at a specific position, such as in this compound, and measuring the reaction rate compared to its non-deuterated counterpart provides direct evidence for the involvement of that specific C-H (or C-D) bond in the critical transition state of the reaction. libretexts.org
Theoretical and Experimental Analysis of KIEs in Nucleophilic Substitution (SN2) Reactions
Tracing and Isotopic Labeling Studies
Beyond KIEs, the deuterium atoms in this compound serve as stable isotopic labels. clearsynthdeutero.com This allows chemists to use it as a tracer to follow the journey of atoms and molecular fragments through complex reaction sequences. clearsynthdeutero.comontosight.ai
Isotopic labeling with this compound is a precise method for tracking the fate of the phenyl group in multi-step syntheses or rearrangements. clearsynthdeutero.com By introducing the deuterated ring, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine where the labeled fragment ends up in the final product. libretexts.org This is essential for understanding complex transformations where bonds are formed and broken in ways that are not immediately obvious. The high isotopic purity of this compound is critical for these studies, ensuring that the observed signals are unambiguously from the labeled compound.
In organometallic chemistry, this compound is used to probe reaction mechanisms involving transition metal catalysts. scribd.comfishersci.dk For example, it is a precursor for synthesizing deuterated Grignard reagents or for use in palladium-catalyzed coupling reactions. fishersci.dk Studies on the formation of Grignard reagents from aryl bromides have used bromine KIEs to investigate the rate-determining step, finding that the reaction is likely not mass-transport limited and involves the irreversible cleavage of the C-Br bond. researchgate.net
In other studies, deuterated substrates have been used to understand C-H activation and functionalization catalyzed by metals like manganese, iridium, and cobalt. whiterose.ac.ukacs.org For instance, H/D exchange studies using deuterated arenes can reveal which positions on a ring are most susceptible to activation by a metal complex, providing insight into steric and electronic influences on the reaction. acs.org The comparison between experimental and theoretically calculated KIE values is a powerful approach to either support or reject a proposed mechanistic pathway for these complex catalytic cycles. snnu.edu.cn
Applications of Bromobenzene D5 in Cutting Edge Research and Development
Pharmaceutical and Medicinal Chemistry Research
Bromobenzene-d5, a deuterated form of bromobenzene (B47551), is a critical component in pharmaceutical and medicinal chemistry research. clearsynthdeutero.com Its unique isotopic properties, where five hydrogen atoms are replaced by deuterium (B1214612), make it an invaluable tool in the synthesis of deuterated compounds and as a tracer in biological studies. clearsynthdeutero.comleapchem.com Pharmaceutical companies and contract manufacturing organizations (CMOs) utilize this compound to produce deuterated active pharmaceutical ingredients (APIs). manufacturingchemist.comprnewswire.com
Synthesis and Evaluation of Deuterated Drug Analogues
This compound serves as a fundamental building block in the synthesis of deuterated drug analogues. clearsynthdeutero.comisotope.com This process, known as deuterium labeling, allows researchers to strategically introduce deuterium atoms into target molecules. clearsynthdeutero.com This substitution can significantly impact a drug's metabolic stability and pharmacokinetic profile. bioscientia.denih.gov
Impact of Deuterium Substitution on Drug Stability and Metabolism
The substitution of hydrogen with deuterium can profoundly affect a drug's stability and how it is metabolized in the body. bioscientia.detandfonline.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly during oxidative reactions catalyzed by enzymes like cytochrome P450 (CYP450). leapchem.combioscientia.de This increased stability can slow down the metabolic breakdown of a drug, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.dejuniperpublishers.com
This slowing of metabolism can lead to a longer biological half-life for the drug, potentially allowing for less frequent dosing. tandfonline.cominformaticsjournals.co.in For instance, in the case of the anticancer drug JNJ38877605, the deuterated version demonstrated improved metabolic stability compared to its non-deuterated counterpart. tandfonline.com Similarly, deuteration of the N-methyl group in enzalutamide (B1683756) resulted in a significant decrease in in vitro intrinsic clearance in both rat and human liver microsomes. dovepress.com
However, the effects of deuteration are not always predictable and must be evaluated on a case-by-case basis. bioscientia.de While some deuterated drugs show enhanced stability, others may exhibit minimal changes or even unexpected metabolic pathways. dovepress.com For example, two different deuterated versions of ivacaftor (B1684365) showed different pharmacokinetic profiles in rats versus dogs, highlighting the species-specific nature of these effects. tandfonline.com
Alteration of Pharmacokinetic Profiles through Deuteration
By modifying the metabolic rate, deuterium substitution can significantly alter a drug's pharmacokinetic profile. bioscientia.deinformaticsjournals.co.in This can lead to several beneficial changes, including:
Reduced Clearance: The rate at which the drug is removed from the body can be decreased. For example, d9-methadone, when administered to mice, showed a significant reduction in clearance compared to non-deuterated methadone. nih.gov
Prolonged Half-Life: The time it takes for the drug concentration in the body to reduce by half can be extended. The deuterated tetrabenazine, SD-809, exhibited an increased plasma half-life from 4.8 to 8.6 hours. tandfonline.com
Increased Oral Bioavailability: For drugs that are heavily metabolized in the liver before reaching systemic circulation (a "first-pass effect"), deuteration can reduce this initial breakdown, leading to a higher proportion of the drug being available to the body after oral administration.
The following table summarizes the pharmacokinetic effects observed in a study comparing enzalutamide (ENT) and its deuterated form (d3-ENT) in rats. dovepress.com
| Parameter | ENT (mean ± SD) | d3-ENT (mean ± SD) | % Change |
| Tmax (h) | 3.3 ± 1.2 | 4.0 ± 1.0 | +21.2% |
| Cmax (ng/mL) | 933.3 ± 105.0 | 1263.3 ± 241.3 | +35.4% |
| AUC0–t (ng·h/mL) | 14810.8 ± 2028.2 | 29974.2 ± 8148.0 | +102.4% |
| t½ (h) | 7.9 ± 1.8 | 13.9 ± 5.0 | +75.9% |
| Data from a study on male Sprague Dawley rats after a single oral dose. dovepress.com |
These alterations in pharmacokinetics can potentially lead to improved therapeutic efficacy and a more convenient dosing regimen for patients. manufacturingchemist.comprnewswire.com
Strategies for Mitigating Toxic Metabolite Formation
In some cases, the metabolism of a drug can lead to the formation of toxic byproducts. juniperpublishers.com Deuteration offers a strategic approach to minimize the production of these harmful metabolites. juniperpublishers.comrepec.org By selectively placing deuterium atoms at sites on the drug molecule that are prone to metabolic reactions leading to toxicity, the formation of these toxic metabolites can be slowed down or "shunted" towards less harmful pathways. juniperpublishers.comresearchgate.net
This "metabolic shunting" can reduce the exposure of vital organs to undesirable metabolites, thereby improving the drug's safety profile. juniperpublishers.comrepec.org For example, deuteration has been explored as a way to reduce the formation of reactive metabolites that can cause toxicity. juniperpublishers.com Studies have shown that deuteration can decrease the formation of specific metabolites, leading to an improved metabolic profile. For instance, twelfth-position deuteration of nevirapine (B1678648) was shown to reduce the formation of the 12-hydroxy-nevirapine metabolite, which is associated with hepatocyte death. nih.gov
Design of Deuterated Active Pharmaceutical Ingredients (APIs) with Enhanced Efficacy
The strategic incorporation of deuterium in the design of new drugs can lead to the development of Active Pharmaceutical Ingredients (APIs) with enhanced efficacy. zeochem.com By improving metabolic stability and pharmacokinetic properties, deuteration can ensure that more of the active drug reaches its target in the body and remains there for a longer duration. tandfonline.com This can translate to a greater therapeutic effect. tandfonline.com
The development of deuterated drugs has moved beyond simply creating "deuterium-switched" versions of existing drugs to designing novel deuterated compounds from the outset. nih.gov This approach allows for the optimization of a drug's properties from the very beginning of the discovery process. pharmafocusasia.com The goal is to create D-APIs that not only have an improved metabolic profile but also potentially reduced negative side effects and toxicity while maintaining or even improving their therapeutic efficacy. zeochem.com For example, deuterated JNJ38877605 showed a better antitumor effect in addition to improved oral exposure and metabolic stability. tandfonline.com
Isotopic Tracers in Biological Systems
This compound and other deuterated compounds serve as valuable isotopic tracers in biological systems. clearsynthdeutero.comleapchem.com Because deuterium is a stable, non-radioactive isotope, it can be safely used to track the metabolic fate of molecules within living organisms. leapchem.comquinoline-thiophene.com
When a deuterated compound is introduced into a biological system, its journey can be followed using analytical techniques like mass spectrometry. quinoline-thiophene.combuchem.com This allows researchers to:
Elucidate Metabolic Pathways: By analyzing the metabolites of a deuterated drug, scientists can map out how the drug is broken down and processed in the body. clearsynthdeutero.comleapchem.com
Investigate Reaction Mechanisms: The use of deuterated compounds helps in understanding the precise steps involved in the chemical reactions of drug metabolism. clearsynthdeutero.com
Study Drug Distribution: Researchers can determine where a drug and its metabolites accumulate in the body. leapchem.com
The use of this compound as a starting material for the synthesis of these tracers is crucial for advancing our understanding of drug metabolism and for the development of safer and more effective pharmaceuticals. clearsynthdeutero.comisotope.com
Studying Drug Metabolism and Metabolic Pathways
This compound, a deuterated form of bromobenzene, serves as a valuable tool in the study of drug metabolism and toxicology. clearsynthdeutero.comguidechem.com Its parent compound, bromobenzene, has been investigated for over a century and is a well-known model toxin for inducing liver and kidney damage through metabolic activation. nih.govresearchgate.net By replacing hydrogen atoms with deuterium, researchers can accurately trace the metabolic fate of the molecule within biological systems. clearsynthdeutero.comleapchem.com
The primary mechanism of bromobenzene-induced toxicity involves its metabolism by cytochrome P-450 enzymes to form reactive epoxide intermediates. researchgate.net These intermediates are then detoxified through conjugation with glutathione. nih.gov The use of this compound allows for precise tracking of these metabolites, such as bromophenols and their corresponding mercapturic acids, which are ultimately excreted in urine. pharmacompass.com This isotopic labeling helps distinguish between the compound administered and its various metabolic byproducts, providing clear insights into the complex pathways of biotransformation and detoxification.
Quantitative Analysis of Drug Molecules and Metabolites (e.g., MS-based methods)
In analytical chemistry, particularly in quantitative analysis, this compound is frequently used as an internal standard. leapchem.com Its application is prominent in mass spectrometry (MS)-based methods like gas chromatography-mass spectrometry (GC-MS). epa.gov
An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before analysis. Because this compound is chemically almost identical to bromobenzene but has a different mass due to the deuterium atoms, it can be distinguished by the mass spectrometer. This allows it to serve as a reference point to correct for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantification. leapchem.com
The U.S. Environmental Protection Agency's (EPA) SW-846 Method 8260C, a method for determining volatile organic compounds, lists this compound as an internal standard. epa.gov Its use helps to normalize variations and account for matrix effects, which are interferences from other components in the sample, ensuring more reliable and reproducible results in the analysis of volatile organic compounds in various matrices. epa.gov
Research in Specific Disease Areas
The primary application of this compound in disease-related research is in the field of toxicology, specifically in studying chemically-induced liver and kidney injury. nih.govresearchgate.net Bromobenzene is a classic hepatotoxin, and understanding its mechanisms of toxicity provides a model for studying drug-induced organ damage. researchgate.net
Research using bromobenzene has been instrumental in elucidating fundamental principles of toxicology, such as:
The role of metabolic activation by cytochrome P-450 in toxicity. nih.gov
The detoxification of reactive metabolites by glutathione. nih.gov
The toxicological consequences of covalent binding of metabolites to cellular macromolecules. nih.gov
By using this compound as a tracer, scientists can investigate these processes with high precision, leading to a better understanding of how xenobiotics can cause cytotoxicity and organ damage. nih.govleapchem.com This knowledge is crucial for assessing the risks of new drug candidates and other chemicals.
Advanced Materials Science and Optoelectronics
This compound is a key building block in the synthesis of deuterated materials for advanced applications in materials science, particularly in the field of optoelectronics. clearsynthdeutero.commanufacturingchemist.com The substitution of hydrogen with deuterium can lead to significant improvements in the performance and stability of organic electronic devices. oled-info.comdeutramed.com
Development of Deuterated Organic Light-Emitting Diodes (OLEDs)
This compound serves as a critical starting material for creating deuterated organic compounds used in the manufacturing of Organic Light-Emitting Diode (OLED) displays. manufacturingchemist.comoled-info.comisotope.com These deuterated materials are particularly important for improving the efficiency and stability of the blue light-emitting components in OLEDs, which historically degrade faster than their red and green counterparts due to the higher energy of blue light. oled-info.comisowater.com
The process often involves using this compound in chemical reactions, such as Suzuki or Buchwald-Hartwig couplings, to synthesize larger, more complex deuterated molecules that act as hosts or emitters in the emissive layer of an OLED device. mdpi.comresearchgate.netgoogle.com Research has shown that incorporating deuterated host materials can significantly enhance the lifetime of blue OLEDs. acs.orgoled-info.com
Impact of Deuteration on Electronic Component Performance and Longevity
The replacement of hydrogen with deuterium in organic materials for electronic components leads to enhanced performance and longevity due to a phenomenon known as the kinetic isotope effect (KIE). oled-info.comisowater.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. leapchem.com This increased bond strength makes the deuterated molecules more resistant to degradation from factors like heat and electronic excitation that occur during device operation. oled-info.comdeutramed.com
In OLEDs, this enhanced stability translates directly to a longer operational lifetime. deutramed.com Studies have demonstrated that deuteration of the host and transport layer materials can lead to significant increases in device lifetime, with some research reporting improvements of up to eight-fold. acs.orgresearchgate.net This allows OLED displays to be run at higher brightness levels without sacrificing their lifespan. oled-info.com The table below summarizes some of the reported improvements in OLED performance through deuteration.
| Performance Metric | Improvement Factor | Reference |
| Blue OLED Lifetime (T90) | Up to 8-fold | acs.org |
| General Component Lifetime | 5 to 20-fold | oled-info.comisowater.com |
| Transistor Lifetime | 10 to 50-fold | oled-info.com |
| OLED Device Lifetime (LT50) | Up to 4-fold | oled-info.com |
Synthesis of Novel Polymers and Functional Materials
This compound is a versatile precursor for the synthesis of a variety of deuterated polymers and functional materials. clearsynthdeutero.com Its stable isotopic composition ensures consistency and reproducibility in chemical reactions, which is crucial for creating materials with specific, tailored properties. clearsynthdeutero.com
Through various organic synthesis reactions, the deuterated phenyl group from this compound can be incorporated into larger molecular structures, including polymers. isotope.comisotope.com These deuterated polymers often exhibit enhanced thermal and chemical stability compared to their non-deuterated counterparts, making them suitable for a range of demanding applications. clearsynthdeutero.com For instance, this compound can be used to prepare deuterated arylamines, which are precursors for conductive polymers and other optoelectronic materials. mdpi.comresearchgate.net
Computational and Theoretical Chemistry Studies on Bromobenzene D5
Quantum Chemical Calculations for Spectroscopic Interpretation
Quantum chemical calculations are instrumental in interpreting the complex spectroscopic data of Bromobenzene-d5. By modeling the molecule's quantum mechanical properties, researchers can predict and analyze its vibrational and electronic spectra with high accuracy.
Quantum chemical calculations are employed to predict the vibrational frequencies and intensities for this compound, which are crucial for assigning experimental infrared (IR) and Raman spectra. researchgate.net These predictions are particularly valuable for deuterated species, as the isotopic shifts in vibrational modes can be precisely calculated. researchgate.netnih.gov
Studies have reported the vibrationally resolved IR and Raman spectra of the S₀ state of this compound. aip.orgworktribe.com The assignments for the observed bands are supported by quantum chemical calculations, which help in understanding the form of the vibrational modes. researchgate.netnih.govaip.org For instance, calculations can distinguish between different vibrational motions, such as C-D stretches and ring deformations, and predict their corresponding intensities. A thorough assignment of the vibrational fundamentals for liquid this compound has been achieved with the aid of force fields derived from related molecules like liquid benzene (B151609). acs.org
The table below presents a selection of calculated vibrational wavenumbers for the ground electronic state (S₀) of ⁷⁹BrBz-d₅, which are used to assign experimental spectra. worktribe.com
| Mode (Wilson Label) | Symmetry | Calculated Wavenumber (cm⁻¹) |
| M1 | a₁ | 3065 |
| M2 | a₁ | 1555 |
| M3 | a₁ | 1256 |
| M4 | a₁ | 988 |
| M5 | a₁ | 722 |
| M6 | a₁ | 517 |
| M13 | b₂ | 1537 |
| M14 | b₂ | 1345 |
| M15 | b₂ | 1146 |
| M16 | b₂ | 817 |
| M17 | b₂ | 609 |
| M18 | b₂ | 454 |
| M19 | b₁ | 954 |
| M20 | a₂ | 785 |
| Data sourced from Andrejeva et al. (2015). The table shows a subset of the calculated vibrational modes for illustrative purposes. |
Theoretical calculations are essential for analyzing the electronic states and the transitions between them. Resonance-enhanced multiphoton ionization (REMPI) spectroscopy has been used to study the S₁ ← S₀ transition in this compound. nih.govaip.org Quantum chemical calculations help assign the observed vibronic bands, clarifying the activity of different vibrational modes in the electronic transition. researchgate.networktribe.com
For the S₁ ← S₀ transition of this compound, an isotopic blue shift of 171.4 cm⁻¹ was determined, placing the origin of the transition at 37,162.9 ± 0.5 cm⁻¹. aip.org Time-dependent density functional theory (TDDFT) is a common method used to calculate excited state properties and predict electronic spectra. marquette.edunih.gov For example, TDDFT calculations on bromobenzene (B47551) dimers have been used to predict absorption ranges that are consistent with experimental spectra. nih.govresearchgate.net These calculations can also shed light on the geometric changes that occur upon electronic excitation. marquette.edu The study of the S₀, S₁, and D₀⁺ states provides a comprehensive understanding of the molecule's electronic structure and the couplings between different vibrational modes. nih.gov
Ab initio and other high-level quantum chemical methods are used to calculate the ionization energy and probe the electronic structure of the resulting cation. For bromobenzene, new photoelectron, ultraviolet (UV), and vacuum UV (VUV) spectra have been interpreted with the help of ab initio calculations using both configuration interaction and time-dependent density functional theory methods. researchgate.netresearchgate.net These studies have led to the identification of numerous Rydberg states. researchgate.netresearchgate.net
The ground state cation, D₀⁺, of bromobenzene and its isotopologues is a subject of these investigations. researchgate.netnih.gov The ionization energies to the ionic ground states of halobenzenes have been precisely determined through techniques like mass-analyzed threshold ionization (MATI) spectroscopy. researchgate.net For bromobenzene, the ionization energy to the ionic ground state (X̃²B₁) is 72,570 ± 5 cm⁻¹, and to the òA₂ state is 85,822 ± 5 cm⁻¹. researchgate.net Theoretical methods like the non-Dyson third-order algebraic-diagrammatic construction [nD-ADC(3)] have been employed to investigate the cationic state manifold, revealing low-intensity two-hole-one-particle (2h-1p) states. researchgate.net
Analysis of Electronic States and Transitions
Molecular Dynamics and Reaction Pathway Simulations
Molecular dynamics (MD) simulations provide a computational lens to study the time-dependent behavior of molecular systems. While specific MD studies focusing exclusively on neat this compound are not widely reported, it is used as a solvent in simulations of other systems. scispace.comfigshare.com For example, ¹H NMR spectroscopic studies of organometallic complexes in this compound solution are complemented by DFT calculations and MD simulations to understand complex formation and ionization mechanisms. scispace.comfigshare.com
Simulations of reaction pathways involving bromobenzene provide insight into potential chemical transformations. DFT studies have been used to model the oxidative addition of bromobenzene to a Nickel(0) complex, mapping out the free energy profile of the reaction. acs.org These calculations identified an initial η²-complex and the subsequent transition state for the reaction. acs.org Other theoretical studies have investigated the photodissociation mechanisms of bromobenzene, calculating potential energy curves along the reaction coordinate to clarify the formation of different products. nih.gov Similarly, reaction pathways for the abstraction of a bromine atom from bromobenzene by a Ca(OH)₂ cluster have been explored computationally. researchgate.net
Force Field Development and Normal Coordinate Analysis for Isotopic Systems
The development of accurate force fields is crucial for both molecular dynamics simulations and for refining vibrational assignments through normal coordinate analysis. A normal coordinate analysis has been performed for a series of isotopic bromobenzenes, including the -d₀, -d₁, -d₄, and -d₅ variants. researchgate.netresearchgate.netnii.ac.jp In these studies, a valence force field, often adapted from well-studied molecules like benzene and toluene, is refined through a least-squares fitting process to match the observed vibrational frequencies. researchgate.netnii.ac.jp This process yields a set of force constants that describe the potential energy of the molecule in terms of its internal coordinates (bond stretches, angle bends, etc.). A good fit between observed and calculated frequencies indicates a reliable force field and confirms the vibrational assignments. researchgate.netnii.ac.jp
The development of general force fields, such as the Transferable Potentials for Phase Equilibria (TraPPE) force field, allows for the simulation of a wide range of molecules, including aromatic compounds. acs.org These force fields are typically parameterized to reproduce experimental data like vapor-liquid equilibria. acs.orgresearchgate.net For simulations involving specific interactions or unusual environments, polarizable force fields may be developed based on ab initio quantum chemistry calculations. ethz.ch
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio and DFT methods are the cornerstones of modern computational studies on molecules like this compound. DFT, particularly with hybrid functionals like B3LYP and M06-2X, offers a good balance of computational cost and accuracy for a wide range of properties. marquette.eduresearchgate.netrsc.org It has been used to calculate optimized geometries, vibrational frequencies, and electronic spectra for bromobenzene and its isotopologues. researchgate.netmarquette.eduresearchgate.net
For example, DFT calculations at the M06-2X/aug-cc-pVDZ level have been used to find the minimum energy structures of bromobenzene dimers, identifying π-stacked, T-shaped, and halogen-bonded configurations. marquette.edunih.govresearchgate.net The calculated binding energies for these non-covalent complexes range from -6 to -24 kJ/mol. marquette.edunih.gov
Higher-level ab initio methods are employed when greater accuracy is needed, especially for excited states and reaction mechanisms. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD(T)), and multiconfigurational methods like CASSCF and CASPT2 have been applied to study the photochemistry and photodissociation of bromobenzene. researchgate.netnih.gov These high-level calculations provide detailed information on potential energy surfaces and the couplings between different electronic states that govern photochemical reactions. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for Bromobenzene D5
Novel Synthetic Methodologies for Site-Selective Deuteration
The synthesis of selectively deuterated compounds is a major area of interest for chemists. researchgate.net While Bromobenzene-d5 itself is a perdeuterated compound, research into site-selective deuteration of aromatic systems is crucial for creating a wider array of specifically labeled molecules for various applications. snnu.edu.cn Traditional methods for deuterium (B1214612) labeling often require harsh conditions or pre-functionalized starting materials, which can be inefficient and limit atom economy. snnu.edu.cnnih.gov Consequently, modern research is intensely focused on developing catalytic methods for direct C-H bond deuteration that are milder, more efficient, and highly selective.
Recent breakthroughs include:
Metal-Free Approaches: Researchers have developed a metal-free method for aromatic hydrogen isotope exchange (HIE) using photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1). nih.gov This technique leverages the enhanced basicity of aromatic compounds in their excited state to achieve deuteration at positions that are often inaccessible with traditional methods. nih.gov
Electrophotocatalysis: An electrophotocatalytic platform has been demonstrated for the dearomative deuteration of inert aromatic compounds using economical D₂O as the deuterium source. chinesechemsoc.org This transition-metal-free method shows excellent site-selectivity and functional group compatibility. chinesechemsoc.org
Advanced Catalytic Systems: Various transition metal catalysts are being explored for their efficiency and selectivity in deuteration reactions.
Iridium: Supported iridium nanoparticles have been developed as a novel catalyst for H/D exchange, enabling the selective deuteration of arenes and heteroarenes under mild conditions with C₆D₆ as the deuterium source. chemrxiv.org This system shows high chemo- and regioselectivity, avoiding common side reactions. chemrxiv.org
Silver: A phosphine-ligated, silver-carbonate complex has been shown to catalyze the site-selective deuteration of C-H bonds in medicinally relevant five-membered aromatic heterocycles, which have traditionally been resistant to catalytic H/D exchange. nih.govresearchgate.net
Copper: A heterogeneous copper catalyst has been developed for dehalogenative deuteration via a water-gas shift reaction at relatively low temperatures. rsc.org This method allows for the deuteration of a wide range of (hetero)aryl halides with good functional group tolerance. rsc.org
These novel methodologies are crucial for expanding the toolbox of synthetic chemists, allowing for the precise and efficient synthesis of deuterated compounds, including derivatives that could be synthesized from this compound.
| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference(s) |
| Photoexcitation | Metal-Free | Hexafluoroisopropanol-d1 | Access to challenging positions, mild conditions. | nih.gov |
| Electrophotocatalysis | Organic Electrophotocatalyst | D₂O | Transition-metal-free, high d-incorporation. | chinesechemsoc.org |
| Nanoparticle Catalysis | Supported Iridium Nanoparticles | Benzene-d6 (B120219) | High chemo- and regioselectivity, mild conditions. | chemrxiv.org |
| Homogeneous Catalysis | Silver-Carbonate Complex | CH₃OD | Effective for resistant heterocycles, no directing group needed. | nih.govresearchgate.net |
| Heterogeneous Catalysis | Copper-phen/C-800 | D₂O/CO | Good functional group tolerance, practical for aryl halides. | rsc.org |
Expanded Applications in Drug Discovery and Development
The strategic incorporation of deuterium into drug molecules is a rapidly growing field in medicinal chemistry. researchgate.netacs.org The "deuterium kinetic isotope effect" can significantly alter a drug's metabolic profile by slowing down the rate-limiting enzymatic processes that break C-H bonds. researchgate.net This can lead to improved pharmacokinetic properties, such as a longer half-life, reduced toxic metabolites, and potentially a lower required dosage. prnewswire.commanufacturingchemist.combioscientia.de
This compound serves as a key starting material and building block in the synthesis of deuterated active pharmaceutical ingredients (APIs). isotope.comprnewswire.commanufacturingchemist.comclearsynthdeutero.com Its deuterated phenyl group can be incorporated into larger, more complex molecules. isotope.com
Future research in this area is focused on:
Precision Deuteration: Moving beyond simple metabolic stabilization, "precision deuteration" aims to solve specific drug development challenges like metabolism-mediated toxicity, drug-drug interactions, and low bioactivation. researchgate.netacs.org For instance, studies on drugs like sorafenib (B1663141) and vismodegib (B1684315) have shown that deuteration at specific aromatic sites can improve pharmacokinetic and physicochemical properties. nih.gov
New Deuterated Drugs: The success of the first FDA-approved deuterated drug, deutetrabenazine, has spurred significant investment in the development of other deuterated medicines. researchgate.netbioscientia.detandfonline.com It is anticipated that the number of deuterated drugs in clinical development will continue to increase, with some predicting a trend similar to the rise of fluorinated pharmaceuticals. bioscientia.detandfonline.com
Metabolic Tracing: Deuterated compounds, synthesized using precursors like this compound, are invaluable tools for studying drug metabolism and pharmacokinetics (DMPK). leapchem.comwiseguyreports.com As non-radioactive isotopic tracers, they allow researchers to track the metabolic fate of a drug molecule with high precision. leapchem.comclearsynthdeutero.com
The demand for deuterated reagents in the pharmaceutical industry is expected to drive significant market growth, underscoring the importance of compounds like this compound. wiseguyreports.com
| Application Area | Benefit of Deuteration | Role of this compound | Reference(s) |
| Pharmacokinetics (PK) Improvement | Slower metabolism, longer half-life, reduced dose frequency. | Precursor for synthesizing deuterated APIs. | researchgate.netprnewswire.commanufacturingchemist.comtandfonline.com |
| Toxicity Reduction | Decreased formation of undesirable or toxic metabolites. | Building block for targeted deuteration of metabolic "hot spots". | researchgate.netacs.orgbioscientia.de |
| Metabolic Pathway Studies | Acts as a stable isotopic tracer to elucidate metabolic routes. | Used in the synthesis of labeled compounds for DMPK studies. | leapchem.comclearsynthdeutero.comwiseguyreports.com |
| Stabilizing Stereoisomers | Can suppress epimerization, improving bioavailability and reducing toxicity. | Synthetic intermediate for creating more stable drug forms. | bioscientia.deacs.org |
Advancements in Materials Science through Deuterium Engineering
The kinetic isotope effect is also being exploited in materials science to create materials with enhanced stability and performance. prnewswire.commanufacturingchemist.com "Deuterium engineering" involves strategically replacing hydrogen with deuterium in organic materials used in high-performance applications. This compound is a valuable precursor for creating the deuterated organic components needed for these advanced materials. isotope.comclearsynthdeutero.com
Emerging research avenues include:
Organic Light-Emitting Diodes (OLEDs): Deuteration of the organic materials in OLEDs has been shown to significantly increase the device's lifespan and efficiency. prnewswire.commanufacturingchemist.com The stronger C-D bonds are more resistant to degradation under operational stress, leading to more robust and longer-lasting displays. prnewswire.commanufacturingchemist.com this compound is used in the manufacturing of these deuterated electronic components. isotope.comprnewswire.commanufacturingchemist.com
Semiconductors and Electronics: Deuterated materials are being investigated for use in next-generation electronics, including faster microprocessors. prnewswire.commanufacturingchemist.com The enhanced stability can contribute to better performance and device longevity. manufacturingchemist.com Deuterium is also critical for improving the durability and luminous efficiency of semiconductors. sciencedaily.comhelmholtz-berlin.de
Novel Porous Materials: Recent research has demonstrated a copper-based zeolite imidazolate framework that can efficiently separate deuterium (D₂) from hydrogen (H₂) at elevated temperatures (120 K). sciencedaily.comhelmholtz-berlin.de This could make the production of D₂ for industrial applications more economical. sciencedaily.comhelmholtz-berlin.de While not a direct application of this compound, it highlights the growing infrastructure and interest in deuterium, which supports the broader ecosystem for deuterated materials.
The use of deuterated compounds is an emerging trend in materials science with the potential to develop novel materials for sensors, catalysts, and other functional technologies. patsnap.com
| Material/Application | Effect of Deuteration | Role of this compound | Reference(s) |
| OLED Displays | Increased device lifetime and performance. | Precursor for synthesizing deuterated organic electronic components. | isotope.comprnewswire.commanufacturingchemist.com |
| Semiconductors | Enhanced durability and luminous efficiency. | Used to create deuterated building blocks for semiconductor materials. | sciencedaily.comhelmholtz-berlin.de |
| Advanced Polymers | Increased resistance to degradation. | Building block for deuterated monomers and specialty chemicals. | clearsynthdeutero.com |
Interdisciplinary Research Integrating Spectroscopic, Kinetic, and Computational Approaches
Understanding the fundamental properties of deuterated molecules like this compound is essential for unlocking their full potential. This requires an interdisciplinary approach that combines advanced experimental techniques with theoretical calculations.
Spectroscopic Studies: Techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) and Zero-Kinetic-Energy (ZEKE) spectroscopy are used to study the vibrational modes of this compound and its non-deuterated counterpart. researchgate.net This provides detailed information about the molecule's structure and the effects of deuteration on its electronic states. researchgate.net The complex refractive index and imaginary molar polarizability spectra of liquid this compound have also been determined, providing fundamental optical constants. researchgate.net
Kinetic Investigations: Kinetic studies are crucial for quantifying the kinetic isotope effect that underpins many of the applications of deuteration. nih.gov For example, kinetic isotope experiments can be used to gain deep insights into reaction mechanisms, such as confirming that C-H bond cleavage is the rate-determining step in a metabolic process or a catalytic reaction. nih.govacs.org
Computational Modeling: Quantum chemical calculations and computational modeling play a vital role in predicting the properties of deuterated compounds and guiding experimental work. researchgate.netacs.org These calculations can help assign vibrational bands in spectra, analyze potential energy distributions, and understand the thermodynamic and kinetic favorability of deuteration reactions. acs.orguwindsor.ca
The integration of these different approaches provides a comprehensive understanding of the structure, reactivity, and properties of this compound. This synergy is essential for designing new deuterated molecules with tailored properties for specific applications in medicine, materials science, and beyond. ornl.govresearchgate.net
Q & A
Q. What are the primary applications of Bromobenzene-d5 in experimental chemistry, and how does its deuterated structure influence these applications?
this compound is widely used as a deuterated solvent or internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its lack of proton signals, which reduces interference in analyte detection . Its isotopic purity (>99% deuterium) is critical for kinetic isotope effect (KIE) studies, where subtle differences in reaction rates between protiated and deuterated compounds are measured . Methodologically, researchers must verify isotopic purity via mass spectrometry (MS) and ensure storage conditions (e.g., inert atmosphere, low temperature) to prevent isotopic exchange or degradation .
Q. What experimental techniques are essential for characterizing this compound’s purity and structural integrity?
Key techniques include:
- NMR spectroscopy : Confirm deuterium incorporation and absence of protiated impurities (e.g., residual protons in the aromatic region).
- Gas chromatography-mass spectrometry (GC-MS) : Assess isotopic distribution and detect volatile contaminants.
- Elemental analysis : Verify isotopic composition and stoichiometry. Researchers should cross-validate results using multiple methods and reference standards (e.g., commercial deuterated compounds with certified purity) to minimize systematic errors .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data involving this compound as a deuterated tracer?
Discrepancies in KIE measurements often arise from incomplete deuteration, solvent effects, or competing reaction pathways. To address these:
- Control experiments : Compare reactions using this compound and non-deuterated analogs under identical conditions.
- Isotopic dilution assays : Quantify residual protiated species via high-resolution MS.
- Computational modeling : Use density functional theory (DFT) to predict isotope effects and validate experimental observations . Documentation of all variables (e.g., temperature, solvent purity) is critical for reproducibility .
Q. What methodological challenges arise when designing solvent isotope effect (SIE) studies with this compound, and how can they be mitigated?
Challenges include:
- Isotopic exchange : Deuterium may exchange with protic solvents (e.g., water), altering the system’s isotopic composition. Use aprotic solvents (e.g., THF-d8) and rigorously dry reagents.
- Kinetic vs. equilibrium effects : Distinguish between primary (bond-breaking) and secondary (solvent reorganization) isotope effects via time-resolved spectroscopy.
- Sample handling : Implement glovebox techniques to prevent atmospheric contamination .
Q. How can researchers optimize synthetic protocols for this compound to achieve high isotopic purity (>99.5%)?
Optimization strategies include:
- Catalytic deuteration : Use transition metal catalysts (e.g., Pd/C) under deuterium gas to replace protiated positions.
- Purification : Employ fractional distillation or preparative GC to isolate this compound from byproducts.
- Quality control : Validate each batch via NMR and MS, referencing certified standards (e.g., NIST-traceable materials) .
Methodological and Ethical Considerations
Q. What ethical standards apply when publishing data involving deuterated compounds like this compound?
Researchers must:
- Disclose synthetic protocols : Provide sufficient detail for reproducibility, including catalyst loads, reaction times, and purification steps.
- Cite prior work : Acknowledge foundational studies on deuteration techniques.
- Address safety : Report hazards (e.g., toxicity, flammability) in compliance with REACH regulations .
Q. How can researchers ensure reproducibility in studies using this compound as a solvent or reagent?
Best practices include:
- Detailed experimental logs : Record batch-specific purity data and storage conditions.
- Open-data sharing : Deposit raw spectral data (e.g., NMR, MS) in repositories like Zenodo or Figshare.
- Collaborative validation : Partner with independent labs to replicate key findings .
Cross-Disciplinary Applications
Q. How can this compound be applied in environmental chemistry or toxicology studies?
- Tracer studies : Track pollutant degradation pathways in deuterated solvent systems.
- Metabolic profiling : Use this compound as a stable isotope-labeled internal standard in LC-MS analyses of bioaccumulation.
- Synchrotron studies : Investigate deuterium’s impact on X-ray absorption spectra for structural elucidation .
Frameworks for Rigorous Inquiry
What frameworks (e.g., FINER criteria) can guide the formulation of research questions involving this compound?
The FINER framework ensures questions are:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
